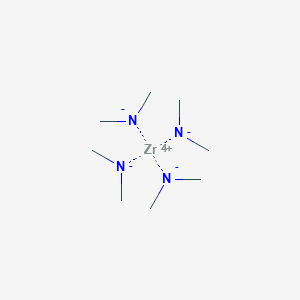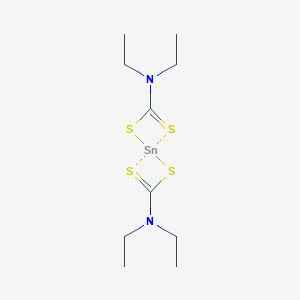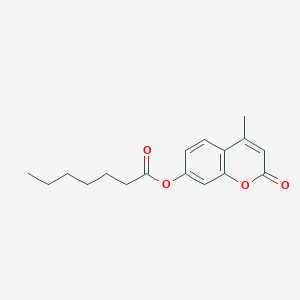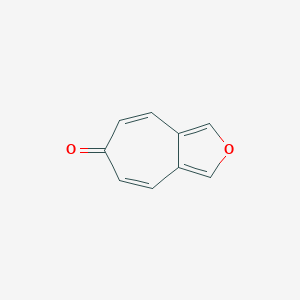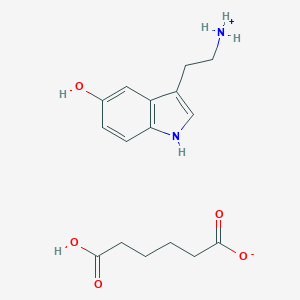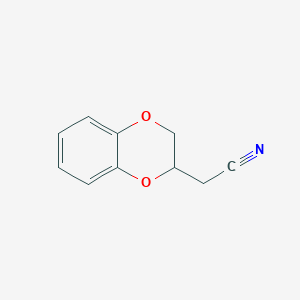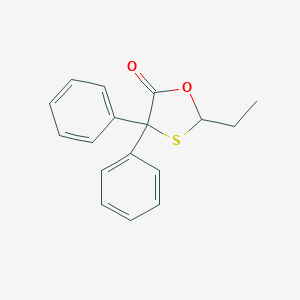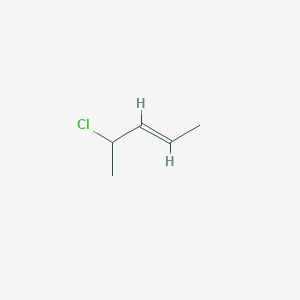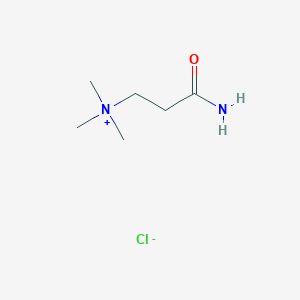
Propionamide, 3-(trimethylammonio)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, 3-(trimethylammonio)-, chloride, also known as Betaine hydrochloride, is a chemical compound commonly used in scientific research. It is a quaternary ammonium salt that is synthesized from betaine, which is a naturally occurring compound found in beets, spinach, and other vegetables. Betaine hydrochloride is used in various scientific applications, including as a reagent in biochemical assays and as a supplement in cell culture media.
Applications De Recherche Scientifique
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is used in various scientific research applications, including as a reagent in biochemical assays and as a supplement in cell culture media. In biochemical assays, betaine hydrochloride is used to stabilize proteins and enzymes, as well as to enhance their activity. It is also used as a denaturant to unfold proteins for structural studies. In cell culture media, betaine hydrochloride is used to enhance cell growth and survival, as well as to protect cells from osmotic stress.
Mécanisme D'action
The mechanism of action of betaine hydrochloride is not fully understood, but it is believed to be related to its ability to act as an osmoprotectant. Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is known to accumulate in cells under conditions of osmotic stress, where it helps to maintain cell volume and prevent cell damage. It is also believed to interact with proteins and enzymes, stabilizing their structure and enhancing their activity.
Effets Biochimiques Et Physiologiques
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride has several biochemical and physiological effects, including its ability to stabilize proteins and enzymes, enhance their activity, and protect cells from osmotic stress. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, betaine hydrochloride has been shown to improve liver function and reduce the risk of fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of betaine hydrochloride is its ability to stabilize proteins and enzymes, making it a valuable reagent in biochemical assays. It is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, betaine hydrochloride has some limitations, including its potential to interfere with some assays and its variability in quality depending on the source of the betaine used for synthesis.
Orientations Futures
There are many potential future directions for research on betaine hydrochloride. One area of interest is its potential as a therapeutic agent for various diseases, including liver disease, diabetes, and cardiovascular disease. Another area of interest is its potential as a biomarker for disease diagnosis and prognosis. Additionally, further research is needed to fully understand the mechanism of action of betaine hydrochloride and its effects on cellular processes.
Méthodes De Synthèse
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is synthesized from betaine through a simple process of acidification. Propionamide, 3-(trimethylammonio)-, chloride is first extracted from natural sources, such as sugar beets or spinach, and then purified. The purified betaine is then dissolved in hydrochloric acid, and the resulting solution is evaporated to dryness. The dried residue is then ground into a fine powder, which is the final product.
Propriétés
Numéro CAS |
19174-30-2 |
|---|---|
Nom du produit |
Propionamide, 3-(trimethylammonio)-, chloride |
Formule moléculaire |
C6H15ClN2O |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
(3-amino-3-oxopropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-8(2,3)5-4-6(7)9;/h4-5H2,1-3H3,(H-,7,9);1H |
Clé InChI |
CDFQSFJIPNKPJZ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCC(=O)N.[Cl-] |
SMILES canonique |
C[N+](C)(C)CCC(=O)N.[Cl-] |
Synonymes |
2-carbamoylethyl-trimethyl-azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



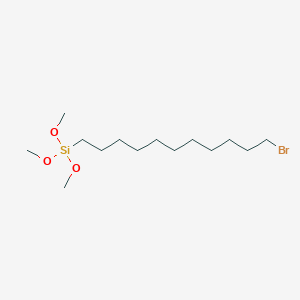

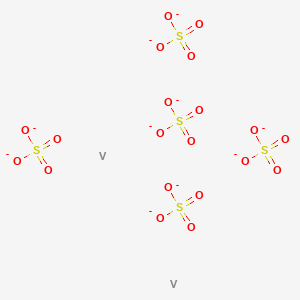
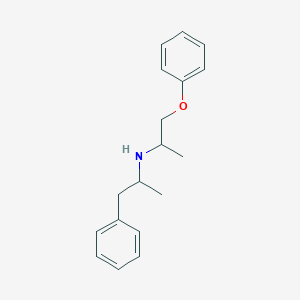
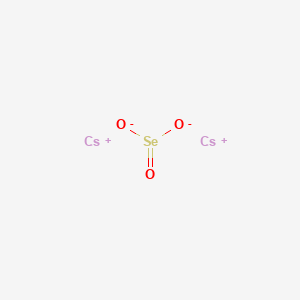
![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
